molecular formula C15H21N3O3S B2976850 N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1356615-10-5

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide

カタログ番号 B2976850
CAS番号: 1356615-10-5
分子量: 323.41
InChIキー: QXQXKYGWQBWOHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was first approved by the US Food and Drug Administration (FDA) in 2015.

作用機序

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is a covalent inhibitor that irreversibly binds to the mutant form of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for the mutant form of EGFR and does not affect the normal form of the receptor.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been shown to have a potent anti-tumor effect in preclinical and clinical studies. It has been shown to inhibit the growth of NSCLC cells with mutant EGFR and to induce apoptosis, or programmed cell death, in these cells. The drug has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials.

実験室実験の利点と制限

One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is its high selectivity for the mutant form of EGFR, which makes it an effective treatment for NSCLC patients with this specific mutation. However, one limitation of the drug is the potential for the development of resistance over time. This has been observed in some patients and highlights the need for continued research and development of new therapies.

将来の方向性

There are several future directions for the research and development of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide and other EGFR TKIs. One area of focus is the development of combination therapies that can overcome resistance to EGFR TKIs. Another direction is the development of new TKIs that target other mutations or signaling pathways involved in NSCLC. Additionally, there is ongoing research into the use of EGFR TKIs in other types of cancer, such as breast cancer and colorectal cancer.

合成法

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide involves a multistep process that begins with the reaction of 4-bromo-2-fluoroaniline with 2-chloroacetyl chloride to form 4-bromo-2-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 1-cyano-1-methyl-3-phenylpropene to yield N-(1-cyano-1-methyl-3-phenylpropyl)-4-bromo-2-fluoroaniline. Finally, the compound is treated with N-methylmethanesulfonamide and sodium hydride to produce the final product, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide.

科学的研究の応用

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly selective for the mutant form of EGFR, which is commonly found in NSCLC patients. The drug works by irreversibly binding to the mutant form of EGFR, inhibiting its activity and preventing cancer cell growth.

特性

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-15(12-16,10-9-13-7-5-4-6-8-13)17-14(19)11-18(2)22(3,20)21/h4-8H,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXKYGWQBWOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。